REACTION_SMILES
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[CH3:12][O:13][c:14]1[cH:15][c:16]([NH2:20])[cH:17][cH:18][cH:19]1.[OH:1][C:2](=[O:3])[c:4]1[cH:5][c:6]([Cl:7])[cH:8][cH:9][c:10]1[OH:11]>>[C:2](=[O:3])([c:4]1[cH:5][c:6]([Cl:7])[cH:8][cH:9][c:10]1[OH:11])[NH:20][c:16]1[cH:15][c:14]([O:13][CH3:12])[cH:19][cH:18][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(Cl)ccc1O
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Name
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Type
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product
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Smiles
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COc1cccc(NC(=O)c2cc(Cl)ccc2O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |